molecular formula C15H24N4 B5058810 2-(4-cycloheptylpiperazin-1-yl)pyrimidine

2-(4-cycloheptylpiperazin-1-yl)pyrimidine

Cat. No.: B5058810
M. Wt: 260.38 g/mol
InChI Key: RQRCBHQHJMOQPE-UHFFFAOYSA-N
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Description

2-(4-cycloheptylpiperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety, which in turn is substituted with a cycloheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cycloheptylpiperazin-1-yl)pyrimidine typically involves the reaction of 4-cycloheptylpiperazine with a pyrimidine derivative. One common method is the nucleophilic substitution reaction where 4-cycloheptylpiperazine reacts with a halogenated pyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-cycloheptylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine nitrogen can be further functionalized.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

2-(4-cycloheptylpiperazin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-cycloheptylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. It is believed to act on certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but it often involves binding to active sites and altering the function of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine: Similar structure but with a phenyl group instead of a cycloheptyl group.

    2-(4-methylpiperazin-1-yl)pyrimidine: Features a methyl group on the piperazine ring.

    2-(4-benzylpiperazin-1-yl)pyrimidine: Contains a benzyl group attached to the piperazine ring.

Uniqueness

2-(4-cycloheptylpiperazin-1-yl)pyrimidine is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and specificity towards certain biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

2-(4-cycloheptylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4/c1-2-4-7-14(6-3-1)18-10-12-19(13-11-18)15-16-8-5-9-17-15/h5,8-9,14H,1-4,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRCBHQHJMOQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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